(S)-2-(Piperazin-2-yl)ethanol dihydrochloride

Description

BenchChem offers high-quality (S)-2-(Piperazin-2-yl)ethanol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(Piperazin-2-yl)ethanol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

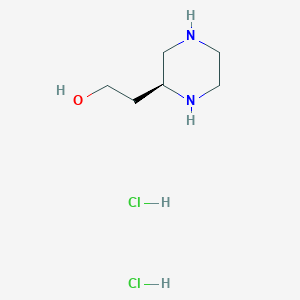

2-[(2S)-piperazin-2-yl]ethanol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c9-4-1-6-5-7-2-3-8-6;;/h6-9H,1-5H2;2*1H/t6-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFHLVUORJMPAB-ILKKLZGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CCO.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CN1)CCO.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-(Piperazin-2-yl)ethanol dihydrochloride molecular weight and formula

An In-Depth Technical Guide to (S)-2-(Piperazin-2-yl)ethanol Dihydrochloride: Physicochemical Properties and Significance in Drug Discovery

This technical guide provides a focused examination of (S)-2-(Piperazin-2-yl)ethanol dihydrochloride, a chiral building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core physicochemical properties, elucidating the importance of these characteristics in the context of synthetic chemistry and pharmaceutical research. The accurate determination of molecular formula and weight is foundational to all subsequent experimental work, from reaction stoichiometry to the interpretation of analytical data.

Core Molecular Attributes

The fundamental identity of a chemical compound is established by its molecular formula and molecular weight. For (S)-2-(Piperazin-2-yl)ethanol dihydrochloride, these values are critical for researchers to accurately prepare solutions, calculate molar equivalents in reactions, and confirm the identity of synthesized materials through analytical techniques such as mass spectrometry.

A comprehensive summary of these core attributes is presented in the table below.

| Property | Value | Source(s) |

| Chemical Name | (S)-2-(Piperazin-2-yl)ethanol dihydrochloride | N/A |

| Molecular Formula | C₆H₁₆Cl₂N₂O | [1][2][3][4][5] |

| Molecular Weight | 203.11 g/mol | [1][2][3][4][5] |

| CAS Number | 1246651-15-9 | [1][2] |

The dihydrochloride salt form is particularly noteworthy. In drug development, converting a parent compound into a salt is a common strategy to improve properties such as solubility and stability. The presence of the two hydrochloride moieties significantly influences the overall molecular weight and the aqueous solubility of the compound, a critical parameter for potential therapeutic agents.

Structural and Chemical Identity

To visualize the relationship between the compound's name, its constituent parts, and its key physicochemical data, the following diagram illustrates its structural identity.

Caption: Structural identity and key properties of (S)-2-(Piperazin-2-yl)ethanol dihydrochloride.

Significance in Research and Development

The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross cell membranes. The specific stereochemistry, denoted by "(S)", is crucial as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

Therefore, (S)-2-(Piperazin-2-yl)ethanol dihydrochloride serves as a valuable chiral building block for the synthesis of more complex molecules. Its bifunctional nature, possessing both a secondary amine within the piperazine ring and a primary alcohol, allows for a variety of chemical transformations. Researchers can leverage these functional groups for the construction of novel compounds with potential therapeutic applications.

Experimental Protocols: A Note on Self-Validating Systems

While this guide focuses on the core properties, any experimental workflow utilizing this compound must be inherently self-validating. For instance, in a synthetic protocol, the calculated stoichiometric amounts based on the molecular weight of 203.11 g/mol should be cross-verified with analytical data of the product.

Example Validating Step: Reaction Monitoring by LC-MS

-

Objective: To confirm the consumption of (S)-2-(Piperazin-2-yl)ethanol dihydrochloride in a reaction.

-

Methodology:

-

Prepare a standard solution of the starting material at a known concentration.

-

At timed intervals, withdraw an aliquot of the reaction mixture.

-

Analyze the standard and the reaction aliquots by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Validation:

-

The mass spectrometer should be set to detect the mass of the free base form of the molecule (by subtracting the mass of the two HCl molecules).

-

A decrease in the peak area corresponding to the starting material over time provides evidence of its consumption.

-

The appearance of a new peak corresponding to the expected product mass validates the progress of the reaction.

-

This continuous feedback loop between calculated properties and empirical data ensures the integrity of the research process.

References

-

Howei Pharm, 2-(Piperazin-2-yl)ethanol dihydrochloride 95+%. [Link]

-

King Scientific, 2-(Piperazin-2-yl)ethanol dihydrochloride. [Link]

Sources

- 1. halochem.com [halochem.com]

- 2. (S)-2-(Piperazin-2-yl)ethanol dihydrochloride - CAS:1246651-15-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. CAS 5169-93-7 C6H16Cl2N2O 2-(Piperazin-2-yl)ethanol dihydrochloride 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 4. kingscientific.com [kingscientific.com]

- 5. 2-PIPERAZIN-2-YL-ETHANOL-2HCl | 5169-93-7 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Infrared Absorption Profile of (S)-2-(Piperazin-2-yl)ethanol Dihydrochloride

This guide provides a detailed theoretical analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of (S)-2-(Piperazin-2-yl)ethanol dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document deconstructs the molecule's spectral characteristics based on its functional groups and structural features, offering a predictive framework for its spectroscopic identification and characterization.

Section 1: Fundamental Principles of Infrared Spectroscopy

Infrared (IR) spectroscopy is a cornerstone analytical technique that probes the vibrational transitions of a molecule. When a molecule is exposed to infrared radiation, its covalent bonds can absorb energy and vibrate at specific frequencies. These absorptions occur only when the vibration produces a change in the molecule's dipole moment. The resulting IR spectrum is a plot of absorbed energy (as wavenumber, cm⁻¹) versus the intensity of the absorption, creating a unique "fingerprint" for the molecule.

The frequency of a specific vibration is determined by the masses of the bonded atoms and the strength of the bond connecting them. Key factors influencing the spectrum include:

-

Bond Strength: Stronger bonds (e.g., double or triple bonds) vibrate at higher frequencies than weaker single bonds.

-

Atomic Mass: Bonds involving lighter atoms (like hydrogen) vibrate at higher frequencies than those with heavier atoms.

-

Hydrogen Bonding: The presence of hydrogen bonding significantly impacts the spectrum, typically causing the stretching vibrations of the involved groups (e.g., O-H, N-H) to broaden and shift to lower wavenumbers.[1][2]

-

Salt Formation: Protonation, as in the formation of a hydrochloride salt, alters the electronic environment and bonding of functional groups, leading to characteristic shifts in their absorption frequencies.

Section 2: Molecular Structure and Functional Group Analysis

To predict the IR spectrum of (S)-2-(Piperazin-2-yl)ethanol dihydrochloride, we must first dissect its structure into its constituent functional groups. The dihydrochloride form means both nitrogen atoms of the piperazine ring are protonated.

The key functional groups are:

-

Secondary Ammonium (R₂NH₂⁺): One of the protonated nitrogen atoms in the piperazine ring.

-

Tertiary Ammonium (R₃NH⁺): The other protonated nitrogen atom, substituted with the ethanol side chain.

-

Primary Alcohol (-CH₂OH): The hydroxyl group on the ethyl side chain.

-

Aliphatic C-H Bonds (sp³): Found throughout the piperazine ring and the ethyl group.

-

C-O and C-N Single Bonds: These contribute to the complex fingerprint region of the spectrum.

The diagram below illustrates the key functional groups within the molecule that are responsible for its primary IR absorption features.

Caption: Key functional groups in (S)-2-(Piperazin-2-yl)ethanol dihydrochloride.

Section 3: Predicted IR Absorption Bands

Based on the functional group analysis, we can predict the characteristic absorption bands for the molecule.

3.1: N-H⁺ and O-H Stretching Vibrations (approx. 3500-2300 cm⁻¹)

This region will be dominated by a very broad and intense absorption envelope due to the combined stretching vibrations of the O-H and the two N-H⁺ groups.

-

O-H Stretch: The primary alcohol's hydroxyl group will exhibit a very strong, broad absorption band characteristic of intermolecular hydrogen bonding. In neat or solid-state samples, this typically appears in the 3500-3200 cm⁻¹ range.[3][4] The extensive hydrogen bonding in the crystal lattice will cause significant broadening.[1][5]

-

N-H⁺ Stretches: The protonation of the amine groups results in ammonium ions, which have distinctive IR features.

Causality: The extreme broadness and overlap of these bands are due to the extensive network of hydrogen bonds (O-H···Cl⁻, N⁺-H···Cl⁻, O-H···N⁺, etc.) present in the solid state. This creates a continuum of bond strengths, resulting in a wide range of absorption frequencies that merge into a single, complex feature.

3.2: C-H Stretching Vibrations (approx. 3000-2850 cm⁻¹)

The aliphatic C-H bonds of the piperazine ring and the ethanol side chain will give rise to multiple medium-to-strong absorption bands. These sp³ C-H stretching vibrations are reliably found in the 3000-2850 cm⁻¹ region.[7] For the parent piperazine molecule, these bands have been assigned to wavenumbers around 2987, 2914, and 2853 cm⁻¹. These peaks will likely appear as sharp features superimposed on the broad O-H/N-H⁺ envelope.

3.3: N-H⁺ Bending Vibrations (approx. 1620-1560 cm⁻¹)

This region is highly diagnostic for the presence of a secondary amine salt. The secondary ammonium group (-NH₂⁺-) exhibits a characteristic bending (scissoring) vibration of medium intensity. This band is expected to appear in the 1620-1560 cm⁻¹ range.[6] The tertiary ammonium group does not have a comparable bending vibration in this region, making this peak a specific marker for the secondary ammonium moiety within the molecule.

3.4: Fingerprint Region (< 1500 cm⁻¹)

This region contains a wealth of complex, overlapping bands that are unique to the overall molecular structure.

-

C-H Bending: Deformations (scissoring and rocking) of the CH₂ groups will appear around 1470-1350 cm⁻¹.[7]

-

C-O Stretch: The primary alcohol will show a strong C-O stretching band. For primary alcohols, this absorption is typically found between 1075-1000 cm⁻¹.[3][5]

-

C-N Stretch: Aliphatic amines and their salts exhibit C-N stretching vibrations of weak to medium intensity in the 1250-1020 cm⁻¹ range.[8][9] These will likely overlap with the stronger C-O stretch.

Section 4: Summary of Predicted IR Absorptions

The expected quantitative data for the key vibrational modes are summarized in the table below for easy reference.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| Alcohol (O-H) | O-H Stretch | 3500 - 3200 | Strong, Very Broad | Dominated by hydrogen bonding.[3][5] |

| Secondary Ammonium (R₂NH₂⁺) | N-H⁺ Stretch | 3000 - 2700 | Strong, Very Broad | Overlaps with O-H and other N-H⁺ stretch.[6] |

| Tertiary Ammonium (R₃NH⁺) | N-H⁺ Stretch | 2700 - 2300 | Medium, Broad | Part of the broad absorption envelope.[6] |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium to Strong | Sharp peaks on top of the broad O-H/N-H⁺ band.[7] |

| Secondary Ammonium (R₂NH₂⁺) | N-H⁺ Bend | 1620 - 1560 | Medium | Diagnostic peak for the secondary amine salt.[6] |

| Aliphatic C-H | C-H Bend | 1470 - 1350 | Medium | Scissoring and deformation modes.[7] |

| Alcohol (C-O) | C-O Stretch | 1075 - 1000 | Strong | Characteristic of a primary alcohol.[5] |

| Amine (C-N) | C-N Stretch | 1250 - 1020 | Weak to Medium | Located in the complex fingerprint region.[9] |

Section 5: Experimental Protocol for FTIR Analysis

To obtain a reliable IR spectrum of a solid, crystalline sample such as (S)-2-(Piperazin-2-yl)ethanol dihydrochloride, Attenuated Total Reflectance (ATR) is the preferred modern technique due to its simplicity and minimal sample preparation.

Methodology: Attenuated Total Reflectance (ATR-FTIR)

Principle: ATR works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample. The IR beam is directed into a crystal with a high refractive index (e.g., diamond), creating an evanescent wave that extends beyond the crystal surface. The sample is pressed against the crystal, and where the sample absorbs energy, the evanescent wave is attenuated. This attenuated energy is measured and plotted as a spectrum.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal stability.

-

Accessory Setup: Install the ATR accessory. Ensure the ATR crystal (diamond is recommended for its durability) is clean. Clean the crystal surface with a solvent-moistened swab (e.g., isopropanol) and allow it to dry completely.

-

Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid (S)-2-(Piperazin-2-yl)ethanol dihydrochloride powder directly onto the center of the ATR crystal.

-

Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal surface, which is essential for a high-quality spectrum.

-

Data Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleanup: Release the pressure clamp, remove the bulk of the sample powder, and clean the crystal surface thoroughly with a suitable solvent as in Step 2.

The logical workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion

The infrared spectrum of (S)-2-(Piperazin-2-yl)ethanol dihydrochloride is predicted to be characterized by several key features. The most prominent will be an exceptionally broad and intense absorption band spanning from approximately 3500 cm⁻¹ to 2300 cm⁻¹, arising from the overlapping O-H and N-H⁺ stretching vibrations heavily influenced by hydrogen bonding. Superimposed on this feature will be sharper peaks for aliphatic C-H stretching near 2900 cm⁻¹. Highly diagnostic bands include a medium-intensity N-H⁺ bend around 1600 cm⁻¹ and a strong C-O stretch near 1050 cm⁻¹. This detailed predictive analysis serves as an authoritative guide for the spectroscopic verification and quality control of this compound in a research or industrial setting.

References

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

- Krishnakumar, V., & John, X. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 44, 507-512.

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

- Marion, L., & Edwards, O. E. (1951). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 29(5), 389-396.

-

International Journal of Multidisciplinary Research and Development. (2015). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

NIST. (n.d.). Piperazine dihydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Quora. (2018). What is the effect of hydrogen bonding on the IR spectra of alcohol? Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: alcohols. Retrieved from [Link]

-

ResearchGate. (2006). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 15.3: Spectroscopic Properties of Alcohols. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. allsubjectjournal.com [allsubjectjournal.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. orgchemboulder.com [orgchemboulder.com]

The Hydroxyethyl-Piperazine Scaffold: Pharmacological Versatility & Synthetic Protocols

[1]

Executive Summary

The 1-(2-hydroxyethyl)piperazine (HEP) moiety represents a privileged substructure in medicinal chemistry, bridging the gap between lipophilic pharmacophores and hydrophilic solubility enhancers. Unlike simple piperazine, the addition of the hydroxyethyl tail (

Structural Significance & SAR Analysis[1][2]

The pharmacological success of HEP derivatives—most notably in phenothiazine antipsychotics like Perphenazine and Fluphenazine —relies on a precise balance of amphiphilicity.

The Pharmacophore Model

The piperazine ring acts as a rigid spacer, while the N-substituents dictate target affinity.

-

N1 (The Tail): The hydroxyethyl group improves water solubility and interacts with serine/threonine residues in receptor pockets (e.g., Dopamine D2). It also serves as a site for long-chain fatty acid esterification (decanoate/enanthate) to create depot antipsychotics.

-

N4 (The Head): Typically substituted with bulky aryl or heteroaryl groups (benzothiazoles, phenothiazines) that occupy hydrophobic pockets.

Visualization: SAR Logic Flow

The following diagram illustrates the functional dichotomy of the HEP scaffold.

Figure 1: Structure-Activity Relationship (SAR) map of Piperazine Ethanol derivatives, highlighting the distinct roles of the N1 and N4 termini.

Therapeutic Applications & Data

Neuropharmacology (Antipsychotics & AChE Inhibitors)

The HEP moiety is central to "typical" antipsychotics. The hydroxyl group prevents the molecule from being too lipophilic, reducing non-specific binding while maintaining blood-brain barrier (BBB) permeability. Recent research has also identified HEP derivatives as potent Acetylcholinesterase (AChE) inhibitors for Alzheimer's therapy, binding to the peripheral anionic site of the enzyme.

Antimicrobial Activity

N-substituted HEP derivatives, particularly those with electron-withdrawing groups on the N4-phenyl ring, exhibit significant antibacterial activity against resistant strains like S. aureus and E. coli. The mechanism involves membrane depolarization and disruption of the cytoplasmic membrane.

Comparative Biological Data

The following table summarizes potency data from recent literature for various HEP derivatives.

| Compound Class | Target / Organism | Activity Metric | Value | Reference |

| Perphenazine | Dopamine D2 Receptor | ~0.6 nM | [WebMD, 2024] | |

| Thiazole-HEP Derivative (5o) | Acetylcholinesterase (AChE) | 0.011 µM | [Taylor & Francis, 2022] | |

| Benzhydryl-HEP Derivative | Staphylococcus aureus | MIC (Min.[1] Inhibitory Conc.) | 12.5 µg/mL | [Asian Pac. J., 2022] |

| HEP-Polymer | Escherichia coli | Inhibition Zone | > 20 mm | [RSC Adv., 2021] |

Synthetic Protocol: N-Alkylation Pathway

Objective: Selective synthesis of 1-(2-hydroxyethyl)piperazine derivatives from a mono-substituted piperazine precursor. Note: While industrial synthesis uses ethylene oxide, the laboratory protocol below uses 2-chloroethanol for safety and ease of handling.

Reagents

-

Substrate: 1-substituted piperazine (e.g., 1-phenylpiperazine) or Piperazine (excess required to avoid bis-alkylation).

-

Alkylating Agent: 2-Chloroethanol or 2-Bromoethanol.

-

Base: Potassium Carbonate (

) or Triethylamine ( -

Solvent: Acetonitrile (ACN) or Ethanol (EtOH).

Step-by-Step Workflow

-

Activation: Dissolve 1.0 eq of the piperazine derivative in Acetonitrile (0.5 M concentration). Add 2.5 eq of anhydrous

. Stir at room temperature for 15 minutes to activate the secondary amine. -

Addition: Add 1.2 eq of 2-Chloroethanol dropwise via a syringe pump to control the exotherm.

-

Reflux: Heat the mixture to reflux (

) for 12–18 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The secondary amine spot should disappear. -

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (

). -

Evaporate the solvent under reduced pressure.

-

-

Purification: Dissolve the residue in DCM and wash with water (to remove unreacted 2-chloroethanol). Dry over

. If necessary, purify via column chromatography (Silica gel, gradient elution DCM

Visualization: Synthesis Flowchart

Figure 2: Step-by-step synthetic workflow for the N-hydroxyethylation of piperazine derivatives.

Biological Evaluation Protocols

To validate the biological activity of synthesized HEP derivatives, the following standard assays are recommended.

Protocol A: Acetylcholinesterase (AChE) Inhibition (Ellman’s Method)

This colorimetric assay measures the production of thiocholine, which reacts with DTNB to form a yellow anion.

-

Buffer Prep: Prepare 0.1 M phosphate buffer (pH 8.0).

-

Enzyme Mix: Add 20 µL of AChE solution (0.05 U/mL) and 20 µL of the test compound (various concentrations in DMSO) to 140 µL of buffer. Incubate at

for 15 mins. -

Substrate Addition: Add 10 µL of DTNB (10 mM) and 10 µL of Acetylthiocholine iodide (15 mM).

-

Measurement: Monitor absorbance at 412 nm for 3 minutes using a microplate reader.

-

Calculation: % Inhibition =

.

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

-

Inoculum: Prepare bacterial suspension (S. aureus or E. coli) adjusted to

CFU/mL. -

Plate Setup: Use a 96-well plate. Add 100 µL of Mueller-Hinton broth containing serial dilutions of the HEP derivative.

-

Incubation: Incubate at

for 24 hours. -

Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) as a visual indicator (Blue = Dead/Inhibited, Pink = Live).

References

-

WebMD. (2024). Perphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

-

Taylor & Francis. (2022). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Retrieved from [Link]

-

Asian Pacific Journal of Health Sciences. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Retrieved from [Link]

-

RSC Advances. (2021). Piperazine based antimicrobial polymers: a review. Retrieved from [Link]

Sources

Topic: Inferred Mechanism of Action for (S)-2-(Piperazin-2-yl)ethanol Analogues

An In-depth Technical Guide for Drug Development Professionals

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2] The (S)-2-(Piperazin-2-yl)ethanol framework represents a specific chiral building block with significant potential for developing novel therapeutics. Elucidating the precise mechanism of action (MoA) for new analogues derived from this scaffold is a critical step in drug discovery, transforming a promising compound into a viable clinical candidate. This guide presents a systematic, multi-tiered strategy for the deconvolution of the MoA for this compound class. We provide not only the theoretical framework but also detailed, field-proven experimental protocols and data interpretation insights. The narrative will build a scientifically rigorous case for a plausible, inferred MoA centered on G-protein coupled receptor (GPCR) modulation, a common paradigm for piperazine-containing molecules.[1][3]

The Piperazine Scaffold: A Cornerstone of Neuropharmacology

The piperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[4] Its prevalence in drug design is due to several advantageous properties: it often imparts favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability, and its structural nature allows it to serve as a versatile scaffold to orient pharmacophoric groups correctly for target interaction.[2][5] Consequently, piperazine derivatives have found broad therapeutic application as antipsychotic, antidepressant, and anxiolytic agents, among others.[1][6] A significant number of these drugs exert their effects by modulating monoamine neurochemical pathways, often through direct interaction with GPCRs or neurotransmitter reuptake transporters.[1] Given this landscape, a logical starting hypothesis for novel (S)-2-(Piperazin-2-yl)ethanol analogues is that they too engage with this target class.

A Systematic Framework for Mechanism of Action Deconvolution

Inferring a molecule's MoA is a process of evidence accumulation. No single experiment provides the complete picture. Instead, a series of orthogonal assays are required to build a cohesive and validated model from the molecular level to the functional cellular and systemic response. This section outlines a robust workflow for this process.

Caption: High-level workflow for MoA deconvolution.

Step 1: Unbiased Target Identification

The first crucial step is to identify the direct molecular binding partner(s) of the analogue. While hypothesis-driven approaches (e.g., screening against a panel of known piperazine targets) are valuable, an unbiased method can reveal novel or unexpected targets.

Featured Protocol: Affinity Chromatography-Mass Spectrometry

This method uses a modified version of the small molecule to "pull down" its binding partners from a complex biological mixture, such as a cell lysate.[7][8]

Causality: The principle is that a specific, high-affinity interaction will allow the target protein to be isolated from thousands of other proteins. Immobilizing the analogue on a solid support (e.g., agarose beads) allows for easy separation and washing, a technique known as affinity purification.[7][9]

Methodology:

-

Probe Synthesis: Synthesize an analogue of the lead compound that incorporates a linker arm terminating in a reactive group (e.g., an amine or carboxylic acid). This linker should be attached at a position determined by Structure-Activity Relationship (SAR) data to be non-essential for biological activity.

-

Immobilization: Covalently attach the linker-modified analogue to activated agarose beads.

-

Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue (e.g., rodent brain tissue).

-

Incubation: Incubate the lysate with the analogue-conjugated beads. To identify specific binders, run a parallel control incubation with beads that have not been conjugated or are conjugated with an inactive analogue.

-

Washing & Elution: Wash the beads extensively with buffer to remove non-specifically bound proteins. Elute the specifically bound proteins, often by changing pH or ionic strength, or by competing with a high concentration of the free (un-tagged) analogue.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the unique bands (present in the active lane but not the control lane) via mass spectrometry.[7]

Step 2: In Vitro Target Validation and Pharmacological Profiling

Once a putative target is identified (for our purposes, we will assume a GPCR), the next step is to quantify the interaction and its functional consequence using recombinant systems. Radioligand binding assays are the gold standard for confirming and quantifying the affinity of a compound for a receptor.[10][11]

Featured Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor.[12]

Causality: The concentration of the test compound that displaces 50% of the radioligand (the IC₅₀ value) is a measure of its affinity for the receptor. This value can be converted to an inhibition constant (Kᵢ) to provide a standardized measure of binding affinity.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line stably overexpressing the target GPCR (e.g., HEK293 cells).[13]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (typically at or below its Kₑ value), and a range of concentrations of the unlabeled (S)-2-(Piperazin-2-yl)ethanol analogue.[14]

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.[12][13]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced versus the log concentration of the analogue. Fit the data with a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.

From Binding to Cellular Function: Mapping the Downstream Cascade

Confirming that a compound binds to a receptor is only half the story. The critical question is whether this binding event initiates a cellular signal. For GPCRs, this typically involves changes in second messengers like cyclic AMP (cAMP) or activation of protein kinase cascades.[11][15]

Caption: Experimental workflow for GPCR characterization.

Step 3: Quantifying Second Messenger Modulation

GPCRs are broadly classified by the G-protein they couple to; Gαₛ stimulates adenylyl cyclase to produce cAMP, while Gαᵢ inhibits it.[16] Therefore, measuring intracellular cAMP levels is a direct functional readout of Gαₛ or Gαᵢ-coupled receptor activity.[17]

Featured Protocol: Homogeneous cAMP Assay (e.g., HTRF or Luminescence-based)

These assays are high-throughput methods to measure changes in intracellular cAMP levels in response to receptor activation or inhibition.[18]

Causality: The assay relies on a competitive binding principle. cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal (e.g., fluorescence resonance energy transfer or luminescence) is inversely proportional to the amount of cAMP in the cells.[18][19]

Methodology:

-

Cell Plating: Plate cells expressing the target receptor into 384-well assay plates and culture overnight.

-

Compound Addition: Treat the cells with a dose-response curve of the (S)-2-(Piperazin-2-yl)ethanol analogue.

-

For Gαₛ agonism: Measure the increase in cAMP directly.

-

For Gαᵢ agonism: First stimulate the cells with forskolin (an adenylyl cyclase activator) to generate a high basal cAMP level, then measure the analogue's ability to decrease this level.[18]

-

-

Cell Lysis & Detection: Lyse the cells and add the detection reagents according to the manufacturer's protocol (e.g., cAMP-d2 and anti-cAMP-cryptate for HTRF).

-

Incubation & Reading: Incubate to allow the detection reaction to reach equilibrium. Read the plate on a suitable plate reader.

-

Data Analysis: Calculate dose-response curves to determine the potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (Eₘₐₓ) of the compounds.

Step 4: Downstream Signaling Pathway Analysis

Activation of GPCRs and modulation of cAMP often trigger downstream phosphorylation cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a key role in regulating gene expression and cell fate.[20][21] Analyzing the phosphorylation of key proteins in this cascade, like ERK (Extracellular signal-Regulated Kinase), provides further validation of the signaling pathway.[22]

Featured Protocol: Western Blot for Phospho-ERK (pERK)

This technique uses antibodies to detect the phosphorylation state (and thus, activation) of ERK1/2.

Causality: An increase in the ratio of phosphorylated ERK to total ERK indicates that the upstream signaling cascade has been activated by the compound. This method provides a semi-quantitative measure of pathway activation.[23]

Methodology:

-

Cell Treatment: Culture cells to ~80% confluency, then serum-starve to reduce basal signaling. Treat with the test analogue for various time points (e.g., 5, 15, 30 minutes).

-

Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Quantification & Gel Electrophoresis: Determine protein concentration (e.g., via BCA assay), then separate equal amounts of protein by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific for phospho-ERK. Subsequently, probe with a secondary antibody conjugated to an enzyme (like HRP) for detection.

-

Detection: Apply a chemiluminescent substrate and image the resulting signal.

-

Stripping and Reprobing: Strip the membrane of the first set of antibodies and re-probe with an antibody for total ERK as a loading control.

-

Analysis: Quantify the band intensities and express the results as the ratio of pERK to total ERK.

Synthesizing the Evidence: An Inferred MoA for (S)-2-(Piperazin-2-yl)ethanol Analogues

Based on the experimental evidence gathered, we can construct a plausible MoA. Let us assume the following hypothetical data for a series of analogues:

Table 1: Hypothetical Pharmacological Data for Analogues

| Compound ID | Target GPCR Kᵢ (nM) | cAMP Functional EC₅₀ (nM) | pERK Fold Increase (at 100 nM) |

| Analogue 1 | 15.2 | 45.7 | 8.5 |

| Analogue 2 | 5.8 | 12.3 | 12.1 |

| Analogue 3 | 150.4 | > 1000 | 1.2 (inactive) |

| Analogue 4 | 8.9 | 25.1 | 10.3 |

This data demonstrates a clear Structure-Activity Relationship (SAR): analogues with higher binding affinity (lower Kᵢ) also show greater potency in the functional cAMP assay and elicit a stronger downstream pERK response. This tight correlation strongly supports the inferred MoA.

Caption: Inferred MoA: A Gi-coupled GPCR signaling pathway.

This model posits that the (S)-2-(Piperazin-2-yl)ethanol analogue acts as an agonist at a Gαᵢ-coupled receptor. This binding event inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[16] This, in turn, modulates downstream kinase cascades like the MAPK/ERK pathway, culminating in changes to gene transcription that underlie the compound's ultimate physiological effect.[11][20]

In Vivo Validation: From Cell to System

The final and most critical phase of MoA validation is to demonstrate that the mechanism holds true in a living system. In vivo microdialysis is a powerful technique for this purpose, particularly for CNS-active compounds.[24]

Featured Technique: In Vivo Microdialysis

This technique involves implanting a semi-permeable probe into a specific brain region of a freely moving animal (e.g., a rat) to sample neurotransmitter levels in the extracellular fluid.[25][26]

Causality: If the inferred MoA is correct (e.g., agonism at a dopamine autoreceptor), systemic administration of the compound should produce a measurable change in the levels of dopamine and its metabolites in the target brain region (e.g., the striatum or prefrontal cortex).[24][27]

Methodology:

-

Probe Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest in an anesthetized animal and allow for recovery.

-

Perfusion: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

-

Baseline Collection: Collect several baseline samples to establish stable neurotransmitter levels.

-

Compound Administration: Administer the (S)-2-(Piperazin-2-yl)ethanol analogue (e.g., via intraperitoneal injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

-

Analysis: Analyze the samples for neurotransmitter content using a highly sensitive method like HPLC with electrochemical detection (HPLC-EC).[27]

-

Data Interpretation: A change in neurotransmitter levels that is consistent with the in vitro pharmacology (e.g., a decrease in dopamine release for a D2 autoreceptor agonist) provides strong in vivo evidence for the MoA.

Conclusion and Future Directions

The process of inferring a mechanism of action is a cornerstone of modern drug discovery. For novel chemical series like (S)-2-(Piperazin-2-yl)ethanol analogues, a systematic approach combining unbiased target identification, rigorous in vitro pharmacological profiling, and detailed cellular pathway analysis is essential. The evidence must then be synthesized into a coherent model and ultimately validated in a relevant in vivo system. The methodologies described in this guide provide a robust, self-validating framework for researchers to confidently elucidate the MoA of their lead compounds, paving the way for successful clinical development. Future work should focus on exploring potential biased agonism or allosteric modulation, which can offer opportunities to fine-tune therapeutic effects and minimize side effects.[28]

References

- Piperazine - YouTube. (2014).

- Piperazine - chemeurope.com. (n.d.).

- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar. (n.d.).

- Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PubMed Central. (2019).

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.).

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.).

- ERK/MAPK signalling pathway and tumorigenesis - PMC - PubMed Central. (n.d.).

- Structure, function and drug discovery of GPCR signaling - PMC - PubMed Central. (2023).

- Cell preparation: a key step for successful cAMP assays. - Revvity. (2024).

- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (2023).

- In Vivo Measurements of Neurotransmitters by Microdialysis Sampling | Analytical Chemistry. (n.d.).

- Translational Pharmacology and Biomarkers: Unlocking GPCR Drug Discovery - Evotec. (2026).

- cAMP-Glo™ Assay Protocol - Promega Korea. (n.d.).

- Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (n.d.).

- Radioligand binding methods: practical guide and tips - PubMed. (n.d.).

- Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in - PubMed Central - NIH. (n.d.).

- In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central. (n.d.).

- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate. (n.d.).

- Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences. (2025).

- G Protein-Coupled Receptors: A Century of Research and Discovery. (2024).

- MAPK-ERK Pathway - MDPI. (2023).

- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI. (2024).

- Principles of commonly used cAMP assays. (A) A colorimetric competitive... - ResearchGate. (n.d.).

- Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024).

- Microdialysis and Neurotransmitter Analysis - Amuza Inc. (2021).

- GPCRs: the pathway to discovery. - Revvity. (n.d.).

- MAPK Cell Signaling Pathway | Thermo Fisher Scientific - ES. (n.d.).

- (PDF) The detection of MAPK signaling - ResearchGate. (2025).

- Radioligand Binding Assay | Gifford Bioscience. (n.d.).

- G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - MDPI. (n.d.).

- Target Identification and Validation (Small Molecules) - UCL. (n.d.).

- In vivo measurements of neurotransmitters by microdialysis sampling - PubMed. (2006).

- cAMP Accumulation Assay - Creative BioMart. (n.d.).

- Making the Most of Microdialysis for Neurotransmitter Analysis - News-Medical. (2019).

- cAMP Assay to measure Odorant Receptor Activation | Protocol Preview - YouTube. (2022).

- Methods for analyzing MAPK cascades - PMC - NIH. (n.d.).

- Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. (2004).

- Radiometric Ligand-Binding Assays | Revvity. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Translational Pharmacology and Biomarkers: Unlocking GPCR Drug Discovery - Evotec [evotec.com]

- 4. Piperazine [chemeurope.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. revvity.com [revvity.com]

- 15. ahajournals.org [ahajournals.org]

- 16. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cAMP-Glo™ Assay Protocol [promega.sg]

- 18. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 19. researchgate.net [researchgate.net]

- 20. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 23. researchgate.net [researchgate.net]

- 24. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. news-medical.net [news-medical.net]

- 28. mdpi.com [mdpi.com]

(S)-2-(Piperazin-2-yl)ethanol dihydrochloride material safety data sheet (MSDS)

[1][2]

Document Control:

-

Topic: Material Safety & Technical Handling Protocol

-

CAS Registry Number: 1246651-15-9 (Specific (S)-2HCl salt)[1][2][3][4]

-

Applicable For: Medicinal Chemistry, Process Development, API Synthesis[2]

-

Revision: 1.0 (Scientific Advisory)

Chemical Identity & Strategic Importance[1][2][5]

(S)-2-(Piperazin-2-yl)ethanol dihydrochloride is a high-value chiral building block, predominantly utilized in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its structural value lies in the C2-chiral center , which often dictates the binding affinity and selectivity of the final drug candidate.[2]

Unlike its free-base counterpart, the dihydrochloride salt is the preferred form for storage and transport due to enhanced oxidative stability.[2] However, this salt form introduces specific handling challenges—namely, significant hygroscopicity and acidity —that require rigorous protocol adherence to maintain enantiomeric excess (ee%) and stoichiometric accuracy.

Substance Identification Table

| Parameter | Specification |

| Chemical Name | (S)-2-(Piperazin-2-yl)ethanol dihydrochloride |

| Synonyms | (S)-2-(2-Hydroxyethyl)piperazine 2HCl; (S)-2-Piperazineethanol dihydrochloride |

| CAS Number | 1246651-15-9 (Specific); 103641-60-3 (Free Base equivalent) |

| Molecular Formula | C₆H₁₄N₂O[1][2][3][4][5][6][7] · 2HCl |

| Molecular Weight | 203.11 g/mol |

| Chirality | (S)-Enantiomer |

| Physical State | White to off-white crystalline solid |

GHS Hazard Assessment & Toxicology

Senior Scientist Note: Do not underestimate this compound based on its simple structure. As a piperazine dihydrochloride, it exhibits the corrosive potential of hydrochloric acid upon contact with moisture (mucous membranes) and the sensitizing potential inherent to the piperazine motif.[1][2]

Hazard Classification (GHS)

Based on Structure-Activity Relationship (SAR) with analogous piperazine salts:

-

Skin Corrosion/Irritation: Category 1B (H314) - Causes severe skin burns and eye damage.[1][2]

-

Serious Eye Damage: Category 1 (H318).[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - Respiratory irritation.[1][2]

Mechanism of Toxicity[2]

-

Acidity: Upon contact with physiological fluids (tears, sweat, lung surfactant), the dihydrochloride moiety dissociates, locally lowering pH and causing immediate coagulative necrosis of tissues.

-

Sensitization: Piperazine rings are known haptens.[1] Repeated inhalation of dust may induce respiratory sensitization (asthma-like symptoms), although this is less common in the salt form than the volatile free base.[1][2]

Critical Handling Protocols (The "Why" and "How")

A. Hygroscopicity Management (Stoichiometric Integrity)

The dihydrochloride salt is hygroscopic .[1] It will absorb atmospheric moisture, altering its effective molecular weight.

-

The Risk: If you weigh 203 mg of "wet" salt, you may only be adding 0.9 equivalents of the amine, leading to incomplete conversion in your subsequent coupling reaction.

-

The Protocol:

B. Neutralization & Free-Basing (In-Situ)

In most nucleophilic substitutions (e.g., SNAr or Amide Coupling), the salt must be neutralized.[1][2]

-

Protocol: Do not perform an aqueous extraction to free-base this compound if possible, as the polar ethanol tail makes it water-soluble, leading to yield loss.[1][2]

-

Recommended Method: Use an in situ organic base scavenge.[1]

-

Suspend the 2HCl salt in the reaction solvent (DCM, DMF, or THF).

-

Add 3.0 - 3.5 equivalents of DIPEA (N,N-Diisopropylethylamine) or TEA.[1][2]

-

Observation: The mixture will likely become homogeneous or change suspension texture as the organic-soluble free base is liberated and amine-HCl salts precipitate.[1][2]

-

Emergency Response & Safety Visualization

The following diagram outlines the immediate decision logic for exposure incidents, prioritizing the neutralization of the acidic salt.

Figure 1: Emergency Response Logic Flow.[1][2] Note the specific instruction to brush off dry powder before wetting skin to prevent exothermic hydration burns.[2]

Analytical Quality Control (QC)[1][2]

Verifying the identity and purity of this chiral salt is critical before committing it to expensive GMP steps.

Analytical Workflow

-

Chiral HPLC:

-

¹H-NMR (D₂O):

-

The 2HCl salt is readily soluble in D₂O.

-

Key Diagnostic: Look for the integration of the piperazine ring protons (shifted downfield due to protonation) relative to the ethanol side chain.[2]

-

-

Chloride Content Titration:

Figure 2: Quality Control Decision Tree ensuring enantiomeric purity and salt stoichiometry.

Storage and Disposal

-

Storage:

-

Disposal:

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 11660233, (S)-2-(Piperazin-2-yl)ethanol dihydrochloride. Retrieved from [Link][1][2]

-

European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: Piperazine derivatives and hazard classifications. Retrieved from [Link][1][2]

-

Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

Sources

- 1. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]

- 3. halochem.com [halochem.com]

- 4. (S)-2-(Piperazin-2-yl)ethanol dihydrochloride - CAS:1246651-15-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. CAS 5169-93-7 C6H16Cl2N2O 2-(Piperazin-2-yl)ethanol dihydrochloride 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 6. prepchem.com [prepchem.com]

- 7. data.epo.org [data.epo.org]

Methodological & Application

Application Note & Protocol: Selective N-Boc Protection of Piperazine-2-Carboxylic Acid

Introduction: The Strategic Importance of Mono-Boc Piperazine Scaffolds

Piperazine-2-carboxylic acid is a bifunctional heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development.[1] Its rigid, chiral structure is a privileged scaffold found in numerous biologically active molecules. However, the presence of two secondary amine groups presents a significant challenge in synthetic chemistry: the potential for non-selective reactions, leading to mixtures of mono- and di-substituted products.[2]

To achieve regioselective functionalization, a protection strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting one of the piperazine nitrogens.[3][4] The Boc group is stable under a wide range of basic and nucleophilic conditions but can be readily removed under mild acidic conditions, providing the necessary orthogonality for multi-step synthesis.[5][6]

This guide provides a detailed protocol for the selective N-Boc protection of piperazine-2-carboxylic acid, focusing on the synthesis of 4-Boc-piperazine-2-carboxylic acid. We will delve into the underlying reaction mechanism, provide a robust, step-by-step experimental procedure, and discuss key parameters for process optimization and troubleshooting.

Reaction Mechanism and Scientific Principles

The N-Boc protection of an amine is achieved through its reaction with di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride.[7][8] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism Breakdown:

-

Activation of the Amine: The reaction is typically conducted in the presence of a base (e.g., NaOH, Triethylamine). The base deprotonates the ammonium salt of the amino acid or enhances the nucleophilicity of the free amine, making it more reactive towards the electrophilic carbonyl carbon of the Boc anhydride.[9]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the piperazine ring attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms an unstable tetrahedral intermediate.[9][10]

-

Intermediate Collapse: The tetrahedral intermediate collapses, leading to the formation of the N-Boc protected piperazine. This step releases a tert-butyl carbonate anion as a leaving group.[10]

-

Byproduct Formation: The tert-butyl carbonate anion is unstable and subsequently breaks down into gaseous carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide anion is then protonated by the protonated amine or solvent, yielding tert-butanol.[9][10] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[9]

Achieving Regioselectivity:

Piperazine-2-carboxylic acid possesses two nitrogen atoms, N1 and N4. The N1 nitrogen is adjacent to the electron-withdrawing carboxylic acid group, which significantly reduces its basicity and nucleophilicity compared to the N4 nitrogen. This inherent electronic difference is the key to achieving selective mono-protection at the N4 position under controlled reaction conditions.

Detailed Experimental Protocol

This protocol details the synthesis of 4-Boc-piperazine-2-carboxylic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |

| Piperazine-2-carboxylic acid | ≥97% | Sigma-Aldrich | 128019-59-0 | Starting material. |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Sigma-Aldrich | 24424-99-5 | Boc protecting agent. |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | 1310-73-2 | Base for the reaction. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | 123-91-1 | Reaction solvent. |

| Deionized Water (H₂O) | High Purity | - | 7732-18-5 | Co-solvent and for work-up. |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 | Extraction solvent. |

| Hydrochloric Acid (HCl) | 1 M solution | VWR | 7647-01-0 | For pH adjustment during work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Sigma-Aldrich | 7757-82-6 | Drying agent. |

| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | - | For reaction monitoring. |

Equipment

-

Round-bottom flask (250 mL) with a magnetic stir bar

-

Ice bath

-

Magnetic stir plate

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

pH meter or pH paper

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Workflow

Step-by-Step Procedure

-

Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve piperazine-2-carboxylic acid (e.g., 5.0 g, 38.4 mmol) in a mixture of 1,4-dioxane (50 mL) and 1 M aqueous sodium hydroxide solution (40 mL, 40.0 mmol). Stir the mixture at room temperature until a clear solution is obtained.

-

Causality Insight: Using a mixed aqueous-organic solvent system (dioxane/water) ensures the solubility of both the polar starting material and the less polar Boc anhydride. The NaOH acts as a base to deprotonate the carboxylic acid and the piperazinium salt, generating the more nucleophilic free amine at the N4 position.[5]

-

-

Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. In a separate beaker, dissolve di-tert-butyl dicarbonate (9.2 g, 42.2 mmol, 1.1 equivalents) in 1,4-dioxane (20 mL). Add this solution dropwise to the stirred piperazine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Causality Insight: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and to minimize the formation of the di-protected byproduct. Using a slight excess (1.1 eq) of Boc₂O ensures complete consumption of the starting material.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours.

-

Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase is Dichloromethane:Methanol (9:1). The product should have a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

-

-

Work-up and pH Adjustment: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane. Add 50 mL of deionized water to the remaining aqueous residue. Cool the solution in an ice bath and carefully acidify to pH ~3 by adding 1 M HCl dropwise.

-

Causality Insight: Acidification serves two purposes: it protonates any unreacted piperazine-2-carboxylic acid, making it highly water-soluble, and it protonates the desired product's carboxyl group, preparing it for extraction into an organic solvent.

-

-

Extraction: Transfer the acidified aqueous solution to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Causality Insight: Ethyl acetate is a suitable solvent for extracting the moderately polar Boc-protected product while leaving the highly polar, protonated starting material and inorganic salts in the aqueous phase.

-

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which is typically a white to off-white solid.[1]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.

Process Optimization and Troubleshooting

| Parameter | Recommendation | Rationale & Troubleshooting |

| Base | NaOH is effective. Triethylamine (TEA) in an anhydrous solvent like DCM can also be used. | The choice of base and solvent is coupled. For aqueous systems, an inorganic base like NaOH is preferred. For anhydrous systems, an organic base like TEA is suitable. If the reaction is sluggish, a stronger, non-nucleophilic base or a catalytic amount of DMAP can be considered.[6][11] |

| Temperature | 0 °C for addition, then room temperature. | Low initial temperature minimizes side reactions. If no reaction occurs at room temperature, gentle heating (40-50 °C) can be attempted, but this increases the risk of di-protection. |

| Equivalents | 1.05 - 1.2 eq. of Boc₂O. | Using more than 1.5 equivalents significantly increases the risk of forming the di-Boc byproduct. If di-protection is observed, reduce the equivalents of Boc₂O and ensure slow, controlled addition at 0 °C. |

| Work-up pH | ~3 | A pH that is too low (<2) may risk partial cleavage of the acid-labile Boc group. A pH that is too high (>5) will result in poor extraction efficiency as the product remains in the deprotonated, more water-soluble carboxylate form. |

Characterization

The identity and purity of the final product, 1-tert-butyl 4-(carboxy)piperazine-2-carboxylate, should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the presence of the Boc group (a characteristic singlet at ~1.4 ppm integrating to 9H) and the piperazine ring protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₁₈N₂O₄, MW: 230.26 g/mol ).[1]

-

Melting Point: To assess the purity of the crystalline solid.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Di-tert-butyl dicarbonate can be an irritant. Avoid inhalation and contact with skin.

-

1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care.

-

Handle sodium hydroxide and hydrochloric acid with caution as they are corrosive.

References

- CN108033931B.Synthesis method of N-Boc piperazine.

- CN108033931A.A kind of synthetic method of N-Boc piperazines.

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

-

Proprep. (2024-01-31). Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. Available at: [Link]

-

ChemBK. PIPERAZINE-2-CARBOXYLIC ACID, N1-BOC PROTECTED, N4-CBZ PROTECTED. Available at: [Link]

-

Aidic. Biopolymer Modified with Piperazine-2- Carboxylic Acid for Carbon Dioxide Adsorption. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

PubMed Central. (2020-05-06). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

-

Journal of Global Trends in Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

-

RSC Publishing. (2013-07-17). Dual protection of amino functions involving Boc. Available at: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

-

Organic Syntheses Procedure. DI-tert-BUTYL DICARBONATE. Available at: [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. proprep.com [proprep.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Analysis of Piperazine and its Derivatives

Abstract

This application note presents a comprehensive guide to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of piperazine-containing compounds. Piperazine and its derivatives are crucial building blocks in numerous active pharmaceutical ingredients (APIs). Ensuring their purity is paramount for the safety and efficacy of the final drug product. This document provides a detailed rationale for methodological choices, a step-by-step analytical protocol, and a complete validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] The methodologies described herein are designed to be directly applicable or easily adaptable by researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Analytical Challenge of Piperazine Compounds

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[6] This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of drugs, from antihistamines to antipsychotics.[7][8] The purity of piperazine-based APIs is a critical quality attribute, as impurities can arise from the synthetic route or degradation upon storage.[9][10]

The primary analytical challenges in developing an HPLC method for piperazine compounds stem from their physicochemical properties. Piperazine itself is a hydrophilic, basic compound that exhibits poor retention on traditional reversed-phase columns like C18.[11][12] Furthermore, the core piperazine structure lacks a significant chromophore, making detection by UV spectrophotometry at standard wavelengths difficult and often necessitating derivatization or the use of alternative detection techniques.[11][13][14]

This guide addresses these challenges by presenting a method development strategy that leverages a mixed-mode stationary phase and a universal detector, ensuring robust retention and sensitive detection. The subsequent validation protocol establishes the method's suitability for its intended purpose: the accurate and precise quantification of piperazine compound purity and the detection of any potential impurities or degradants.[15][16][17]

Method Development: A Rationale-Driven Approach

The development of a successful HPLC method is an iterative process of selecting and optimizing chromatographic parameters. Our goal is to achieve adequate resolution between the main piperazine compound and its potential impurities with good peak shape and a reasonable run time.

Analyte Considerations

-

Structure: Piperazine is a small, polar, and basic molecule. Its derivatives, while varying in complexity, often retain this fundamental basic character due to the presence of the nitrogen atoms.

-

pKa: The two secondary amines in the piperazine ring have pKa values of approximately 5.6 and 9.8. This means the charge state of the molecule is highly dependent on the pH of the mobile phase. At acidic pH, the piperazine moiety will be protonated and carry a positive charge.

-

UV Absorbance: The lack of a strong chromophore in the parent piperazine molecule means that direct UV detection is often not feasible for trace-level impurity analysis.[11][14] While some derivatives may have UV-active functional groups, a universal detection method is preferable for a platform approach.

Column Selection: Embracing Mixed-Mode Chromatography

Given the hydrophilic and basic nature of piperazine compounds, a standard C18 column often fails to provide adequate retention.[11][12] To overcome this, we selected a mixed-mode stationary phase that incorporates both reversed-phase and ion-exchange retention mechanisms. A column with both C18 chains and embedded cation-exchange functionalities is ideal.

-

Causality: The C18 chains provide reversed-phase retention for any hydrophobic portions of the piperazine derivatives. The cation-exchange groups, which are negatively charged, interact with the positively charged piperazine ring (at acidic pH), providing strong retention for these otherwise poorly retained compounds. This dual retention mechanism offers superior selectivity and peak shape compared to traditional reversed-phase or ion-pairing chromatography.

Mobile Phase Optimization

The mobile phase composition is critical for achieving the desired separation.

-

Aqueous Phase: A buffer is necessary to control the pH and ensure consistent ionization of the piperazine compounds. An acidic pH (e.g., pH 3.0) is chosen to ensure the piperazine nitrogens are protonated, facilitating the cation-exchange interaction with the stationary phase. A buffer like ammonium formate is an excellent choice as it is volatile and compatible with mass spectrometry (MS) detectors.

-

Organic Modifier: Acetonitrile is a common and effective organic modifier for reversed-phase separations. A gradient elution, starting with a low percentage of acetonitrile and gradually increasing, will be employed to elute compounds with varying polarities and ensure that any more hydrophobic impurities are eluted from the column.

-

Rationale: The gradient allows for the elution of the polar piperazine active ingredient early in the chromatogram, while providing sufficient organic strength to elute any less polar, more retained impurities, leading to a comprehensive purity profile within a reasonable analysis time.

Detection Method: The Case for Charged Aerosol Detection (CAD)

To overcome the challenge of poor UV absorbance, a universal detector is the most robust choice.[11] While derivatization to add a chromophore is an option, it introduces an extra step and potential for variability.[13][14] Charged Aerosol Detection (CAD) is an excellent alternative.

-

Mechanism: CAD nebulizes the column eluent, and the resulting aerosol particles are charged. The detector then measures this charge, which is proportional to the mass of the non-volatile analyte present. This provides a near-uniform response for non-volatile compounds, irrespective of their chemical structure.

-

Advantage: This makes CAD ideal for purity analysis where the identity and structure of all potential impurities may not be known, and for compounds that lack a UV chromophore.

Experimental Protocol: Purity Analysis of a Generic Piperazine Derivative

This section provides a detailed, step-by-step protocol for the analysis.

Instrumentation and Materials

-

HPLC System: A gradient-capable HPLC system with a quaternary pump, autosampler, column thermostat, and a Charged Aerosol Detector (CAD).

-

Column: A mixed-mode C18/cation-exchange column (e.g., 150 mm x 4.6 mm, 3.5 µm).

-

Reagents: HPLC-grade acetonitrile, ammonium formate, and formic acid. High-purity water (18.2 MΩ·cm).

-

Reference Standard: A well-characterized reference standard of the piperazine compound of interest.

-

Sample: The test sample of the piperazine compound.

Chromatographic Conditions

A summary of the final optimized chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | Mixed-Mode C18/Cation-Exchange, 150 mm x 4.6 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-2 min: 5% B; 2-20 min: 5-60% B; 20-22 min: 60% B; 22-23 min: 60-5% B; 23-30 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Charged Aerosol Detector (CAD) |

Sample and Standard Preparation

-

Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the piperazine compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the piperazine compound test sample and prepare as described for the Standard Solution.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified. This is done by injecting the Standard Solution in replicate (n=6).

| SST Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| %RSD of Peak Area | ≤ 2.0% |

| %RSD of Retention Time | ≤ 1.0% |

These criteria are based on general expectations outlined in the United States Pharmacopeia (USP) General Chapter <621>.[18][19][20][21][22]

Analysis and Calculation

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Perform the system suitability injections.

-

Inject the Standard Solution and the Sample Solution.

-

Calculate the percentage of any impurity in the Sample Solution using the following formula (assuming the response factor of the impurity is the same as the active ingredient):

% Impurity = (Area_impurity / Total Area of all peaks) x 100

Method Validation Protocol: A Self-Validating System

The developed method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[1][2][3][4][5]

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15][16][17] Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.

-

Protocol:

-

Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 80°C for 4 hours.

-

Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 80°C for 4 hours.

-

Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid sample to 105°C for 48 hours.

-

Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light for 7 days.

-

-

Analysis: Analyze the stressed samples alongside an unstressed sample.

-

Acceptance Criteria: The method is considered specific if the main peak is spectrally pure (if using a DAD for peak purity analysis in parallel) and there is adequate resolution between the main peak and any degradation products formed.

Linearity and Range

-

Protocol: Prepare a series of at least five concentrations of the piperazine reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration (e.g., LOQ, 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

-

Analysis: Inject each concentration in triplicate. Plot a graph of peak area versus concentration.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy (Recovery)

-

Protocol: Spike a placebo (if a formulation) or a known sample with the piperazine active ingredient at three concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration). Prepare each level in triplicate.

-

Analysis: Analyze the spiked samples and calculate the percentage recovery.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

-

Repeatability (Intra-day Precision):

-

Protocol: Analyze six separate preparations of the same sample on the same day, by the same analyst, on the same instrument.

-

Acceptance Criteria: The %RSD of the purity values should be ≤ 2.0%.

-

-

Intermediate Precision (Inter-day Ruggedness):

-

Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

-

Acceptance Criteria: The %RSD between the two sets of data should be ≤ 2.0%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-